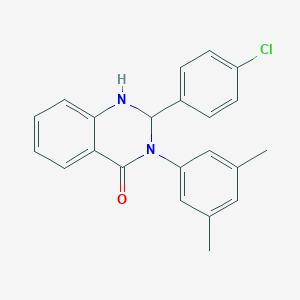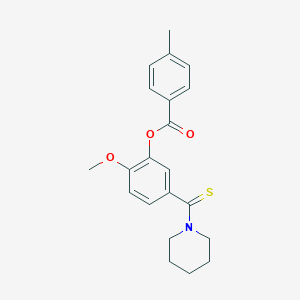
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of 4-chloroaniline with 3,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting Schiff base is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core. The final product is purified by recrystallization from an appropriate solvent.
Analyse Chemischer Reaktionen
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results against various pathogens.
Medicine: The compound exhibits potential as an anti-inflammatory and analgesic agent, making it a candidate for the development of new therapeutic drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects. Additionally, it may interact with ion channels and receptors in the nervous system, contributing to its analgesic properties.
Vergleich Mit ähnlichen Verbindungen
2-(4-CHLOROPHENYL)-3-(3,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other quinazolinone derivatives, such as:
2-phenyl-4(3H)-quinazolinone: Lacks the 4-chlorophenyl and 3,5-dimethylphenyl substitutions, resulting in different biological activities.
2-(4-methoxyphenyl)-3-phenylquinazolinone: Contains a methoxy group instead of a chloro group, leading to variations in its chemical reactivity and biological effects.
2-(4-chlorophenyl)-3-(4-methylphenyl)-4(3H)-quinazolinone: Similar structure but with a different substitution pattern, affecting its pharmacological properties.
The unique combination of the 4-chlorophenyl and 3,5-dimethylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C22H19ClN2O |
|---|---|
Molekulargewicht |
362.8g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-(3,5-dimethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H19ClN2O/c1-14-11-15(2)13-18(12-14)25-21(16-7-9-17(23)10-8-16)24-20-6-4-3-5-19(20)22(25)26/h3-13,21,24H,1-2H3 |
InChI-Schlüssel |
LCVMYWVVPLOTCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(5-bromo-2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B387917.png)
![2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B387918.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B387920.png)
![2-[(4-Tert-butylbenzyl)sulfanyl]-4-thien-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B387922.png)
![2-[(4-Iodobenzyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B387924.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B387925.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B387927.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387930.png)
![1-{(E)-[(3-methoxyphenyl)imino]methyl}-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B387931.png)
![[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate](/img/structure/B387934.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387936.png)
![4-Methyl-N-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]benzamide](/img/structure/B387937.png)
![4-(4-CHLOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B387939.png)
